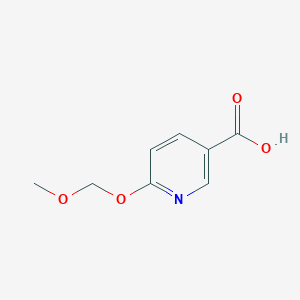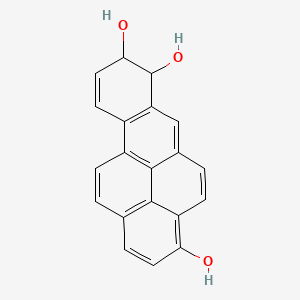
7,8-Dihydrobenzo(a)pyrene-3,7,8-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dihydrobenzo(a)pyrene-3,7,8-triol is a polycyclic aromatic hydrocarbon (PAH) derivative. It is structurally similar to benzo(a)pyrene, a well-known carcinogen. This compound has garnered attention due to its potential biological and environmental impacts.
Méthodes De Préparation
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale hydrogenation reactors and stringent purification processes to ensure the removal of impurities. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 7,8-Dihydrobenzo(a)pyrene-3,7,8-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) and hydrogen gas (H2) are used.
Substitution: Halogenation reactions can be performed using halogens like chlorine (Cl2) or bromine (Br2).
Major Products Formed:
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Production of dihydro derivatives.
Substitution: Introduction of halogen atoms leading to halogenated derivatives.
Applications De Recherche Scientifique
7,8-Dihydrobenzo(a)pyrene-3,7,8-triol has several scientific research applications:
Chemistry: It serves as a model compound for studying PAHs and their derivatives.
Biology: Investigating the biological effects of PAHs on living organisms, including mutagenicity and carcinogenicity studies.
Medicine: Researching the compound's potential as a biomarker for exposure to environmental pollutants.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
7,8-Dihydrobenzo(a)pyrene-3,7,8-triol is structurally similar to other PAHs such as benzo(a)pyrene, benzo(e)pyrene, and dibenzo(a,h)anthracene. its unique dihydro structure and specific hydroxyl groups confer distinct chemical and biological properties. These differences influence its reactivity and biological impact compared to other PAHs.
Comparaison Avec Des Composés Similaires
Benzo(a)pyrene
Benzo(e)pyrene
Dibenzo(a,h)anthracene
Benzo(b)fluoranthene
Benzo(k)fluoranthene
This comprehensive overview highlights the significance of 7,8-Dihydrobenzo(a)pyrene-3,7,8-triol in scientific research and its potential applications across various fields
Propriétés
Numéro CAS |
102567-15-7 |
|---|---|
Formule moléculaire |
C20H14O3 |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
7,8-dihydrobenzo[a]pyrene-3,7,8-triol |
InChI |
InChI=1S/C20H14O3/c21-16-7-3-10-1-4-13-12-6-8-17(22)20(23)15(12)9-11-2-5-14(16)18(10)19(11)13/h1-9,17,20-23H |
Clé InChI |
OOAWJGIFGOEOFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C3C=CC4=C(C=CC5=C4C3=C2C=C5)O)C(C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


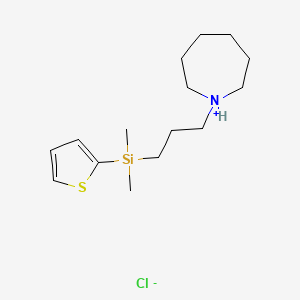

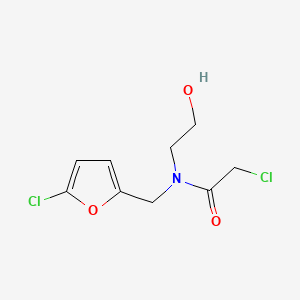
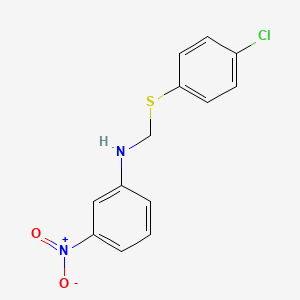
![[3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-fluorophenyl)propyl]azaniumchloride](/img/structure/B15347550.png)


![1-O-[2-hydroxy-3-[oleoylamino]propyl]-D-glucitol](/img/structure/B15347562.png)
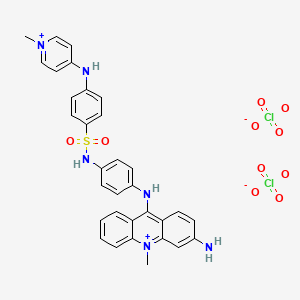
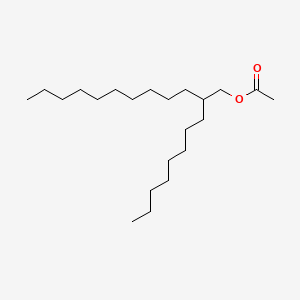

![calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,5-dichloro-4-methylbenzenesulfonate](/img/structure/B15347585.png)

